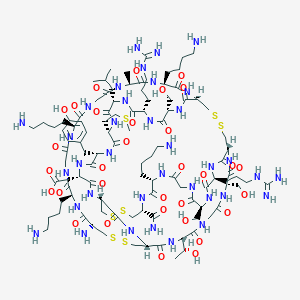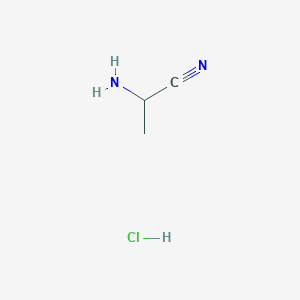
4-Chloro-1h-pyrazole-3-carbaldehyde
Übersicht
Beschreibung
The compound 4-Chloro-1H-pyrazole-3-carbaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds. It is a derivative of pyrazole, a five-membered ring structure with two adjacent nitrogen atoms, and features a chloro substituent and an aldehyde functional group. This structure serves as a key building block for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as those related to 4-Chloro-1H-pyrazole-3-carbaldehyde, often involves the use of Vilsmeier-Haack reagent, as demonstrated in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Additionally, palladium-catalyzed reactions have been employed to create functionalized quinolines from 4-chloroquinoline-3-carbaldehyde hydrazones, showcasing the versatility of chloro-substituted pyrazole carbaldehydes in complex molecular transformations .
Molecular Structure Analysis
The molecular structure of chloro-substituted pyrazole carbaldehydes has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is nearly coplanar with the pyrazole ring, providing insight into the conformational preferences of these molecules .
Chemical Reactions Analysis
Chloro-substituted pyrazole carbaldehydes participate in a variety of chemical reactions. They can be used as precursors in Sonogashira-type cross-coupling reactions to yield alkynylated products , and they can undergo Vilsmeier-Haack reactions to form heterocyclic chalcones and dipyrazolopyridines . These reactions highlight the reactivity of the aldehyde group and the ability of the chloro substituent to be replaced or participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyrazole carbaldehydes are influenced by their molecular structure. For example, solvatochromic studies have shown that the photophysical properties of these compounds vary with solvent polarity . Additionally, infrared spectroscopy and computational methods have been used to study the vibrational frequencies and structural properties of these molecules, providing a deeper understanding of their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Heterocycles
4-Chloro-1h-pyrazole-3-carbaldehyde plays a significant role in the synthesis of pyrazole heterocycles, which are central to many biologically active compounds. These compounds exhibit a spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. The synthesis approaches often involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and dimethyl formamide under various conditions, including microwave irradiation, to achieve potential yields of heterocyclic appended pyrazoles (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis (MCR) of bioactive pyrazole derivatives using 4-Chloro-1h-pyrazole-3-carbaldehyde is highlighted for its efficiency in pharmaceutical and medicinal chemistry. This approach facilitates the synthesis of molecules with antibacterial, anticancer, antifungal, and antioxidant properties, among others. The review underscores the significance of MCR in developing pyrazole derivatives with varied biological activities, providing a foundation for designing more active biological agents (Becerra, Abonía, & Castillo, 2022).
Heterocycles in Medicinal Chemistry
4-Chloro-1h-pyrazole-3-carbaldehyde is integral to creating heterocycles with medicinal applications. The chemical versatility of pyrazole derivatives allows for the development of compounds with a broad range of therapeutic potentials. These derivatives serve as essential scaffolds for pharmaceuticals, demonstrating significant antimicrobial, anti-inflammatory, and anticancer activities. The research emphasizes the importance of pyrazoles in medicinal chemistry, contributing to the ongoing development of new therapeutic agents with optimized biological activities (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Agents Development
Recent studies focus on synthesizing pyrazoline derivatives from 4-Chloro-1h-pyrazole-3-carbaldehyde for anticancer applications. These efforts aim to explore the biological activity of pyrazoline derivatives as potential anticancer agents. The synthesis strategies and biological evaluations are geared towards understanding these compounds' efficacy against various cancer types, providing a pathway for new drug development in cancer therapy (Ray et al., 2022).
Eigenschaften
IUPAC Name |
4-chloro-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMSYLXHJLALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375487 | |
| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1h-pyrazole-3-carbaldehyde | |
CAS RN |
623570-54-7 | |
| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-formylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)







![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)




